(3-Fluoropyridin-4-YL)methanamine dihydrochloride is a chemical compound characterized by its unique structural features, including a pyridine ring substituted with a fluorine atom and a methanamine group. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and organic synthesis. This compound typically appears as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various scientific applications.
This compound is classified as an aromatic amine due to the presence of the pyridine ring and is often utilized in pharmaceutical research. It can be synthesized from commercially available starting materials, including 3-fluoropyridine derivatives and methanamine, through various chemical reactions.
The synthesis of (3-Fluoropyridin-4-YL)methanamine dihydrochloride generally involves several steps:
In industrial settings, the synthesis may be scaled up using automated reactors, with careful control over parameters such as temperature, pressure, and pH to optimize yield and purity. Purification methods like crystallization or chromatography are often employed to isolate the final product.
The molecular structure of (3-Fluoropyridin-4-YL)methanamine dihydrochloride can be represented as follows:
The compound's structure allows for specific interactions with biological targets, which is crucial for its applications in medicinal chemistry.
(3-Fluoropyridin-4-YL)methanamine dihydrochloride participates in various chemical reactions:
The mechanism of action of (3-Fluoropyridin-4-YL)methanamine dihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors:
Relevant analyses such as HPLC (High Performance Liquid Chromatography) can be employed to assess purity levels and confirm structural integrity .
(3-Fluoropyridin-4-YL)methanamine dihydrochloride has diverse applications across several scientific fields:
(3-Fluoropyridin-4-yl)methanamine dihydrochloride belongs to the monofluorinated aminomethylpyridine structural class, characterized by a pyridine ring system substituted with fluorine at position 3 and an aminomethyl group (–CH₂NH₂) at position 4. The dihydrochloride form results from protonation of the primary amine group with two equivalents of hydrochloric acid, significantly enhancing its aqueous solubility and crystalline properties compared to the free base [1]. This salt formation is crucial for purification, handling, and synthetic applications where enhanced solubility is required.
Systematic IUPAC nomenclature designates the free base as (3-fluoropyridin-4-yl)methanamine (CAS: 870063-62-0), with the dihydrochloride salt typically indicated by appending "dihydrochloride" to the base name. Alternative nomenclature includes 4-(aminomethyl)-3-fluoropyridine dihydrochloride, emphasizing the substituent positions [6]. The molecular formula for the free base is C₆H₇FN₂, yielding a molecular weight of 126.13 g/mol, while the dihydrochloride form is represented as C₆H₉Cl₂FN₂ (molecular weight: 199.06 g/mol when accounting for the hydrochloride counterions) [1] [8]. Key identifiers and structural descriptors are consolidated in Table 1 below.
Table 1: Structural Identification of (3-Fluoropyridin-4-yl)methanamine and Its Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt | Source |
---|---|---|---|
CAS Registry Number | 870063-62-0 | 84651482 (PubChem CID) | [3] [6] |
Molecular Formula | C₆H₇FN₂ | C₆H₉Cl₂FN₂ (derived) | [1] [8] |
Molecular Weight | 126.13 g/mol | 199.06 g/mol (calculated) | [3] [6] |
SMILES | FC1=C(C=CN=C1)CN | FC1=C(C=CN=C1)CN.Cl.Cl | [3] [8] |
InChI Key | YPJQSIDUEOBFTE-UHFFFAOYSA-N | Not specified (derived) | [8] |
Other Names | 4-(Aminomethyl)-3-fluoropyridine; 1-(3-Fluoro-4-pyridinyl)methanamine | (3-Fluoropyridin-4-yl)methanamine hydrochloride | [6] |
Structurally, the molecule features a planar pyridine ring with bond angles and lengths characteristic of aromatic heterocycles. The electron-withdrawing fluorine atom at C3 induces significant polarization, reducing electron density at the adjacent C4 position where the electron-donating aminomethyl group is attached. This push-pull electronic configuration creates a dipole moment across the ring, influencing reactivity, binding interactions, and spectroscopic properties [3]. The aminomethyl group exhibits free rotation under standard conditions, allowing conformational adaptability in molecular recognition events. Hydrogen bond donation (from the protonated amine) and acceptance (via the pyridine nitrogen and fluorine atom) contribute significantly to its intermolecular interaction profile [8].
The synthetic exploration of fluorinated pyridines gained momentum in the late 20th century, driven by the recognized utility of fluorine in modulating the physicochemical and pharmacokinetic properties of bioactive molecules. (3-Fluoropyridin-4-yl)methanamine emerged as a specialized building block in the early 2000s, with its development closely tied to advances in regioselective fluorination methodologies and protective group strategies for aminomethylpyridine synthesis [3]. Key synthetic challenges involved achieving selective fluorination at the 3-position without compromising the aminomethyl functionality and preventing quaternization of the pyridine nitrogen during salt formation.
A significant milestone occurred when pharmaceutical innovator Boehringer Ingelheim strategically employed this scaffold in the development of BI-3802, a potent and selective molecular glue degrader targeting the oncogenic transcription factor BCL6. The compound was made accessible to the global research community through Boehringer Ingelheim's open innovation portal (opnMe.com), significantly accelerating investigations into its utility [3] [5]. This initiative provided researchers with both the active compound and associated negative controls, highlighting (3-fluoropyridin-4-yl)methanamine's role as a critical structural component within sophisticated therapeutic candidates.
Computational analyses and experimental characterization undertaken during this period provided foundational data on the molecule's properties, confirming its favorable drug-likeness and synthetic versatility. Key physicochemical parameters predicted and subsequently verified include a moderate consensus LogP (cLogP = 0.73), indicative of balanced lipophilicity, and high aqueous solubility (predicted >14.8 mg/mL for the free base), essential for biological testing [3]. The molecule adheres to Lipinski's rule of five (molecular weight = 126.13 g/mol, H-bond donors = 1, H-bond acceptors = 3, cLogP < 5), suggesting good oral bioavailability potential for derivatives incorporating this moiety. Its high gastrointestinal absorption and blood-brain barrier permeability predicted in silico further underscored its utility in central nervous system (CNS) drug discovery [3] [5]. Table 2 summarizes key computational predictions that supported its adoption in medicinal chemistry programs.
Table 2: Key Computational and Physicochemical Properties of (3-Fluoropyridin-4-yl)methanamine Free Base
Property | Predicted/Experimental Value | Method/Assessment | Significance in Drug Discovery |
---|---|---|---|
Consensus LogP (cLogP) | 0.73 | Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT | Balanced lipophilicity for membrane permeability |
Water Solubility (ESOL) | 14.8 mg/mL (0.118 mol/L) | ESOL Model | High solubility aids formulation and bioavailability |
Topological PSA (TPSA) | 38.91 Ų | Ertl et al. method | Moderate polarity facilitating cell penetration |
H-bond Donors | 1 | Structural count | Adherence to drug-likeness rules |
H-bond Acceptors | 3 | Structural count | Adherence to drug-likeness rules |
GI Absorption | High | BOILED-Egg model | Predicts good oral absorption |
BBB Permeation | Yes | BOILED-Egg model | Potential for CNS-targeting drugs |
CYP Inhibition Profile | Non-inhibitor (1A2, 2C19, 2C9, 2D6, 3A4) | SVM models | Low risk of drug-drug interactions |
Lipinski Violations | 0 | Pfizer's Rule of Five | Favorable oral bioavailability potential |
(3-Fluoropyridin-4-yl)methanamine dihydrochloride occupies a pivotal niche as a multifunctional building block in synthetic organic and medicinal chemistry. Its chemical reactivity stems from two primary sites: the nucleophilic primary amine group and the electron-deficient pyridine ring system. The amine functionality readily participates in acylation, reductive amination, sulfonylation, and urea/thiourea formation, enabling the construction of diverse amide and amine derivatives. Meanwhile, the fluorine atom, activated by the ortho-positioned pyridine nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr) with oxygen, nitrogen, and sulfur nucleophiles, allowing further structural diversification [3] [6].
The dihydrochloride salt form significantly enhances the compound's utility in solid-phase synthesis and automated platforms due to its improved solubility in polar solvents (water, DMSO, DMF, methanol) and crystalline stability. This facilitates precise stoichiometric control in reactions, particularly crucial for coupling reactions where the free base might exhibit volatility or poor handling characteristics [1]. Furthermore, the protonated amine minimizes unwanted side reactions during storage or manipulation under basic conditions.
Within pharmaceutical design, this scaffold serves as a critical precursor in several therapeutic domains:
Physicochemical properties underpinning its versatility include a boiling point of approximately 200.1±25.0 °C and a density of 1.2±0.1 g/cm³ for the free base [6]. The molecule's predicted collision cross-section (CCS) for the [M+H]+ ion (121.2 Ų) indicates a compact structure conducive to membrane permeability [8]. Its hydrogen bonding capacity (1 donor, 3 acceptors) and moderate topological polar surface area (TPSA ≈ 38.91 Ų for free base) strike a balance between solubility and permeability, hallmarks of valuable bio-oriented building blocks [3]. Table 3 illustrates specific research applications leveraging this scaffold.
Table 3: Documented Research Applications of (3-Fluoropyridin-4-yl)methanamine Scaffold
Application Area | Patent/Research Context | Role of the Scaffold | Structural Contribution |
---|---|---|---|
Iron Metabolism Modulation | WO2020123850A1 (Ferroportin Inhibitors) | Precursor to central pharmacophore or side chain | Provides synthetic handle (amine) for conjugation; fluorine enhances stability/binding |
Anticoagulant Development | WO2022020546A1 (Factor XIa Inhibitors) | Building block for constructing heterocyclic inhibitors | Contributes hydrogen bonding and dipole interactions with enzyme |
Molecular Glue Degraders | BI-3802 (Boehringer Ingelheim) | Integral component of the degrader molecule | Serves as a linker or binding moiety enhancing protein-protein interaction |
GPCR-Targeted Drug Discovery | Class A GPCRs (Aminergic/Peptide) | Potential amine/isostere for neurotransmitter analogs | Mimics endogenous ligand motifs (e.g., histamine, serotonin fragments) |
The scaffold's ongoing exploration reflects trends in rational drug design: leveraging small, stable heterocycles with defined vectoriality for constructing complex molecules. Its combination of fluorine's metabolic stability and conformational influence with the versatile reactivity of a primary amine ensures its continued relevance in developing probes and candidates across therapeutic areas [3] [4] .
Table of Compound Names
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1